
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of phenyl groups at the 6 and 7 positions further enhances its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of precursor compounds. One common method involves the cyclization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with cyanogen bromide, yielding 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine . Another approach involves the interaction of 3-amino-5-hydrazino-1,2,4-triazole with benzil, resulting in the formation of the isomeric 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
Industrial Production Methods: Industrial production methods for 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various types of chemical reactions, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.
Common Reagents and Conditions: Common reagents used in the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include cyanogen bromide, benzil, and various amines . Reaction conditions often involve the use of solvents such as ethanol, tetrahydrofuran, and acetic acid, with temperatures ranging from room temperature to reflux conditions .
Major Products: The major products formed from the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide yields 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, while the reaction with benzil produces 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
科学的研究の応用
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antifungal, anticancer, antiviral, and antitumor agents . Additionally, its unique electronic properties make it suitable for applications in materials science, such as the development of energetic materials .
作用機序
The mechanism of action of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
類似化合物との比較
Similar Compounds: Similar compounds to 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include other triazolotriazines, such as 3-methyl-6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine , and triazolothiadiazines . These compounds share similar structural features, such as fused triazole and triazine rings, but differ in their substituents and specific properties.
Uniqueness: The uniqueness of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine lies in its specific substitution pattern with phenyl groups at the 6 and 7 positions. This substitution enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
37160-06-8 |
|---|---|
分子式 |
C16H11N5 |
分子量 |
273.29 g/mol |
IUPAC名 |
6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H |
InChIキー |
IGAUVIZYYOFFHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


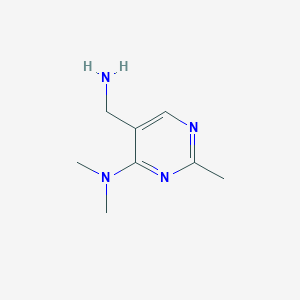
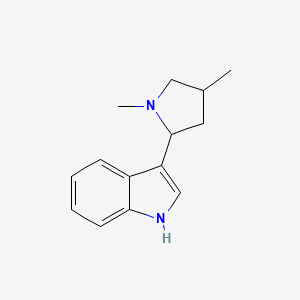
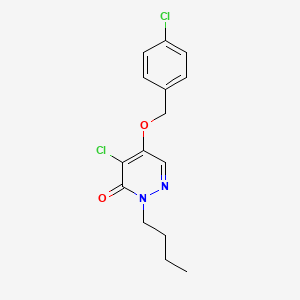
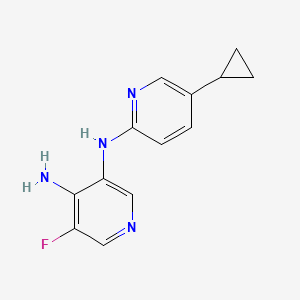

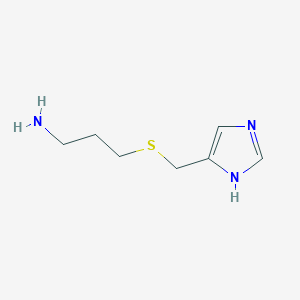
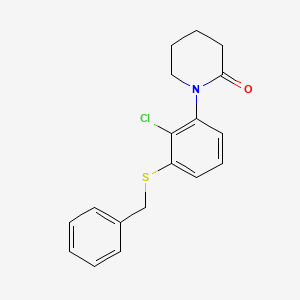
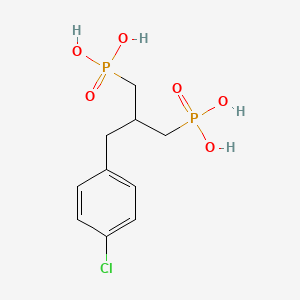
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
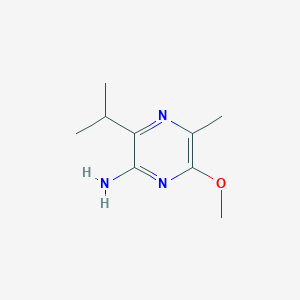
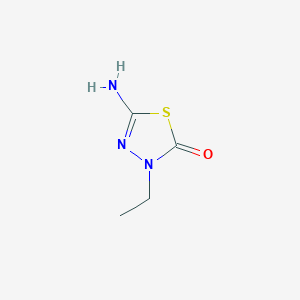

![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

